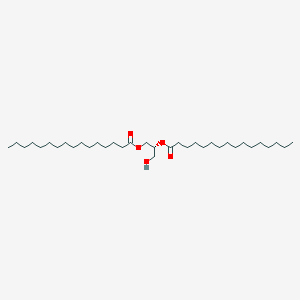

2,3-Dipalmitoyl-sn-glycerol

Descripción

Propiedades

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-MGBGTMOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycerol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dipalmitoyl-sn-glycerol, a key diacylglycerol (DAG) isomer. Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, with their primary role being the activation of protein kinase C (PKC). This document details the chemical structure and physicochemical properties of this compound, outlines its function in the broader context of the phospholipase C (PLC) signaling cascade, and provides detailed experimental protocols for its synthesis, purification, and the subsequent in vitro assessment of its biological activity through a protein kinase C assay. The information herein is intended to serve as a valuable resource for researchers in cellular biology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a diacylglycerol molecule in which two palmitic acid chains are esterified to the sn-2 and sn-3 positions of a glycerol (B35011) backbone. The "sn" designation refers to the stereospecific numbering of the glycerol molecule, which is crucial for its specific biological recognition and activity.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R)-2,3-bis(hexadecanoyloxy)propyl] hexadecanoate | [1] |

| Synonyms | 2,3-Dipalmitin, 2,3-Di-O-palmitoyl-sn-glycerol | [1] |

| CAS Number | 6076-30-8 | [2] |

| Molecular Formula | C35H68O5 | [1][2] |

| Molecular Weight | 568.91 g/mol | [1][2] |

| Melting Point | 67-70 °C | |

| Storage Temperature | -20°C | [3] |

| Appearance | Solid | |

| Purity | ≥98% | [2] |

Role in Cellular Signaling: The Phospholipase C Pathway

This compound, as a diacylglycerol, is a pivotal second messenger molecule generated through the hydrolysis of plasma membrane phospholipids (B1166683) by phospholipase C (PLC). This signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli such as hormones, growth factors, and neurotransmitters.

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] While IP3 diffuses into the cytosol to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane.[4][5] Here, it serves as a docking site and allosteric activator for protein kinase C (PKC).[6][7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition, leading to the phosphorylation of a wide array of downstream protein substrates.[8] This phosphorylation cascade ultimately governs a diverse range of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[6]

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol describes a two-step chemoenzymatic synthesis of this compound, adapted from methodologies for synthesizing structured lipids.[9][10]

Materials:

-

sn-Glycerol-3-phosphate

-

Palmitic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

n-Hexane, anhydrous

-

Alkaline phosphatase

-

Tris buffer

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

Enzymatic Acylation of sn-Glycerol-3-phosphate:

-

Dissolve sn-glycerol-3-phosphate and a molar excess of palmitic acid in anhydrous n-hexane.

-

Add immobilized lipase (e.g., 10% w/w of substrates).

-

Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with constant shaking for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter to remove the immobilized enzyme.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,3-dipalmitoyl-sn-glycero-1-phosphate.

-

-

Chemical Acylation (if necessary for the second palmitoyl (B13399708) group, depending on lipase specificity) and Deprotection:

-

This step may be combined with step 1 if a non-specific lipase is used or modified based on the starting material. For a specific synthesis, a protected glycerol starting material might be used, followed by deprotection.

-

If starting with a protected glycerol, the second palmitoylation can be achieved using palmitic acid, DCC, and DMAP in anhydrous DCM.

-

To dephosphorylate the product from step 1, dissolve the crude product in Tris buffer (pH 8.0).

-

Add alkaline phosphatase and incubate at 37°C for 2-4 hours.

-

Extract the product with a mixture of chloroform (B151607) and methanol.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude this compound.

-

Purification by Flash Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.[11]

Materials:

-

Crude this compound

-

Silica gel for flash chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Staining solution (e.g., phosphomolybdic acid)

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or hexane).

-

Column Packing: Pack a flash chromatography column with silica gel slurried in hexane.

-

Loading: Load the dissolved sample onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase to 20-30% ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

-

Analysis: Spot fractions on a TLC plate, develop in a hexane/ethyl acetate mobile phase, and visualize the spots using a suitable stain (e.g., phosphomolybdic acid stain followed by heating).

-

Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain purified this compound.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to assess the ability of the synthesized this compound to activate PKC in vitro.[12][13]

Materials:

-

Purified this compound

-

Recombinant human PKC isoform (e.g., PKCα)

-

PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation consensus sequence)

-

ATP, [γ-³²P]ATP (radioactive) or a fluorescence-based detection system

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA) or phosphocellulose paper for radioactive assays

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, mix this compound and phosphatidylserine in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Dry the film under vacuum for at least 1 hour.

-

Resuspend the lipid film in kinase assay buffer by sonication or vortexing to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Kinase assay buffer

-

Lipid vesicles (containing this compound and PS)

-

PKC substrate peptide

-

Recombinant PKC enzyme

-

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

-

Termination and Detection (Radioactive Method):

-

Stop the reaction by adding an equal volume of ice-cold 20% TCA.

-

Spot the reaction mixture onto phosphocellulose paper squares.

-

Wash the papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the papers using a scintillation counter.

-

-

Data Analysis:

-

Compare the PKC activity in the presence of this compound to a negative control (without DAG) and a positive control (e.g., phorbol (B1677699) esters).

-

An increase in substrate phosphorylation in the presence of this compound indicates its ability to activate PKC.

-

References

- 1. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. bosterbio.com [bosterbio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dipalmitoyl-sn-glycerol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dipalmitoyl-sn-glycerol, a key diacylglycerol (DAG) involved in cellular signaling. This document details its chemical and physical properties, including its CAS number and molecular weight. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in studying signal transduction pathways, particularly the activation of Protein Kinase C (PKC). The guide also includes visualizations of the PKC signaling cascade and a representative experimental workflow to support researchers in their experimental design and execution.

Core Properties of this compound

This compound is a specific stereoisomer of dipalmitin, a diacylglycerol where two palmitic acid molecules are esterified to a glycerol (B35011) backbone. As a second messenger, it plays a crucial role in a variety of cellular processes.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6076-30-8 | [1][2][3][4] |

| Molecular Formula | C₃₅H₆₈O₅ | [1][2][4] |

| Molecular Weight | 568.91 g/mol | [1][3] |

| Alternate Name | (R)-1,2-Dipalmitin | [3] |

| Melting Point | 67-70 °C | [3] |

| Storage Temperature | -20°C | [3] |

Biological Significance: Role in Signal Transduction

Diacylglycerols like this compound are critical lipid second messengers. Their primary and most studied role is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a multitude of cellular functions including proliferation, differentiation, and apoptosis.

The activation of PKC by DAG is a cornerstone of cellular signaling. This process is initiated by the hydrolysis of membrane phospholipids, leading to the generation of DAG, which then recruits and activates PKC at the cell membrane. The specificity of this interaction is crucial for the precise control of cellular responses.

Protein Kinase C (PKC) Activation Pathway

The signaling cascade leading to and involving the activation of PKC by this compound is depicted below.

Caption: PKC Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assaying its activity in PKC activation.

Chemoenzymatic Synthesis of this compound

The synthesis of a specific stereoisomer of a diacylglycerol can be challenging. A chemoenzymatic approach often provides high selectivity and yield. The following protocol is a representative method adapted from procedures for similar structured lipids.

Materials:

-

sn-Glycerol-3-phosphate

-

Palmitic Acid

-

Immobilized Lipase (e.g., Novozym 435)

-

Appropriate organic solvents (e.g., hexane, t-butanol)

-

Buffer solutions

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

Enzymatic Hydrolysis: Begin with a suitable protected glycerol precursor, such as sn-Glycerol-3-phosphate. Enzymatically hydrolyze the phosphate (B84403) group using a phosphatase to yield sn-Glycerol. This ensures the correct stereochemistry at the sn-2 position.

-

Enzymatic Esterification (Step 1): In a solvent system (e.g., t-butanol to minimize acyl migration), react sn-Glycerol with one equivalent of palmitic acid in the presence of an immobilized 1,3-specific lipase. This will selectively acylate the sn-1 and sn-3 positions, leaving the sn-2 hydroxyl group free, yielding 1,3-dipalmitoyl-sn-glycerol.

-

Protection of the sn-2 Hydroxyl Group: Protect the free hydroxyl group at the sn-2 position using a suitable protecting group.

-

Chemical or Enzymatic Acylation (Step 2): Acylate the now-free sn-1 and sn-3 hydroxyls with palmitic acid. This can be achieved chemically using palmitoyl (B13399708) chloride or enzymatically with a non-specific lipase.

-

Deprotection: Remove the protecting group from the sn-2 position to yield 1,3-dipalmitoyl-sn-glycerol.

-

Purification: Purify the final product using column chromatography on silica (B1680970) gel.

Note: The direct synthesis of this compound is complex due to the preference of many enzymes for the primary hydroxyl groups. The above is a generalized approach and may require optimization.

Protein Kinase C (PKC) Activation Assay using Triton X-100 Mixed Micelles

This assay provides a reliable method to study the activation of PKC by diacylglycerols in a controlled, cell-free environment.

Materials:

-

Purified Protein Kinase C

-

This compound

-

Triton X-100

-

[γ-³²P]ATP

-

PKC substrate peptide (e.g., histone H1)

-

Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂)

-

Stop solution (e.g., EDTA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Preparation of Mixed Micelles:

-

In a glass tube, prepare a solution of Triton X-100 in chloroform (B151607).

-

Add the desired amounts of this compound and phosphatidylserine (also in chloroform).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in the assay buffer by vortexing to form mixed micelles.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, the prepared mixed micelles, and the PKC substrate peptide.

-

Add the purified PKC enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Measurement of Phosphorylation:

-

Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity remaining on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

Experimental Workflow and Data Visualization

To aid in the conceptualization of experimental procedures, the following diagrams illustrate a typical workflow for the synthesis and a logical diagram for data interpretation.

Workflow for Synthesis and Purity Analysis

Caption: Chemoenzymatic Synthesis Workflow.

Concluding Remarks

This compound is a vital tool for researchers investigating lipid-mediated signal transduction. A thorough understanding of its properties and the availability of robust experimental protocols are essential for advancing our knowledge of the intricate roles of diacylglycerols in health and disease. This guide provides a foundational resource for scientists and professionals in the field, enabling more effective and reproducible research. The provided methodologies and diagrams are intended to serve as a starting point for experimental design, which may require further optimization based on specific research objectives and laboratory conditions.

References

An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol: Properties, Signaling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol (B135180) (DPG) is a specific diacylglycerol (DAG) where both acyl groups at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are palmitoyl (B13399708) (hexadecanoyl) chains. As a crucial bioactive lipid, DPG plays a significant role as a second messenger in various cellular signaling cascades, most notably in the activation of Protein Kinase C (PKC). Its well-defined chemical structure and physicochemical properties make it an invaluable tool in cell signaling research and a key component in the formulation of drug delivery systems, such as liposomes. This technical guide provides a comprehensive overview of the core properties of 1,2-dipalmitoyl-sn-glycerol, detailed experimental protocols for its use, and visual representations of its function in cellular pathways.

Physicochemical Properties

1,2-Dipalmitoyl-sn-glycerol is a diglyceride that contains palmitic acid at the sn-1 and sn-2 positions.[1] Its defined structure results in specific physical and chemical characteristics that are essential for its biological function and experimental applications.

| Property | Value | Reference(s) |

| Molecular Formula | C35H68O5 | [1][2][3] |

| Molecular Weight | 568.9 g/mol | [1][2][3] |

| Exact Mass | 568.50700 Da | [2][3] |

| Melting Point | 66-69 °C | [2] |

| Physical Description | Solid, crystalline solid | [1][3] |

| Solubility | DMF: 20 mg/mlDMSO: 5 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/mlSlightly soluble in Chloroform (B151607) | [1] |

| Storage Condition | -20°C | [2] |

| CAS Number | 30334-71-5 | [1][3] |

| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin | [1][3] |

Biological Role and Signaling Pathways

1,2-Dipalmitoyl-sn-glycerol is a key second messenger generated from the hydrolysis of membrane phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by the enzyme Phospholipase C (PLC).[4][5][6] This process is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli.[5]

The cleavage of PIP2 by PLC yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] While IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG, including 1,2-dipalmitoyl-sn-glycerol, remains in the plasma membrane.[6] Here, it activates conventional and novel isoforms of Protein Kinase C (PKC).[6][7] The activation of PKC by DAG is a critical step in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[6] 1,2-dipalmitoyl-sn-glycerol is considered a weak activator of PKC.[7]

Below is a diagram illustrating the Phospholipase C signaling pathway leading to the generation of 1,2-dipalmitoyl-sn-glycerol and the subsequent activation of Protein Kinase C.

Caption: Phospholipase C Signaling Pathway.

Experimental Protocols

Preparation of Liposomes using 1,2-Dipalmitoyl-sn-glycerol by Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes.[8][9][10] This protocol describes the preparation of unilamellar vesicles.

Materials:

-

1,2-Dipalmitoyl-sn-glycerol and other lipids (e.g., cholesterol, pegylated lipids)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Vacuum pump

-

Water bath

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Dissolution: Dissolve 1,2-dipalmitoyl-sn-glycerol and any other lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8]

-

Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask.[8][11]

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[8]

-

Hydration: Hydrate the lipid film with the aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids. For 1,2-dipalmitoyl-sn-glycerol, this is approximately 41°C. Agitate the flask to disperse the lipids, which will form multilamellar vesicles (MLVs).[8][11]

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process should also be performed at a temperature above the Tc of the lipids.[12]

Caption: Liposome (B1194612) Preparation by Thin-Film Hydration.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method for measuring PKC activity, which can be activated by 1,2-dipalmitoyl-sn-glycerol. This is often a radioactive assay that measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate.[13] Non-radioactive, ELISA-based methods are also available.[14]

Materials:

-

Purified PKC or cell lysate containing PKC

-

1,2-Dipalmitoyl-sn-glycerol

-

PKC substrate peptide (e.g., QKRPSQRSKYL)[13]

-

[γ-³²P]ATP

-

Assay dilution buffer (ADB)

-

Kinase reaction buffer

-

Stop solution (e.g., phosphoric acid)

-

P81 phosphocellulose paper[13]

-

Scintillation counter and fluid

Procedure:

-

Prepare Lipid Activator: Prepare a mixture of 1,2-dipalmitoyl-sn-glycerol and phosphatidylserine in an appropriate buffer. Sonicate the mixture on ice to form micelles.[13]

-

Reaction Setup: In a microcentrifuge tube, combine the substrate cocktail (containing the PKC substrate peptide), the lipid activator, and the enzyme preparation (purified PKC or cell lysate).[13]

-

Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP mixture. Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[13]

-

Stop Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper will bind the phosphorylated substrate.[13]

-

Washing: Wash the P81 paper several times with a wash solution (e.g., 0.75% phosphoric acid) to remove unreacted [γ-³²P]ATP.[13]

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.[13]

Caption: Protein Kinase C (PKC) Activity Assay Workflow.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of lipids like 1,2-dipalmitoyl-sn-glycerol from biological samples.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standard (e.g., a deuterated analog of 1,2-dipalmitoyl-sn-glycerol)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-

Sample Preparation and Lipid Extraction: Homogenize the biological sample and add the internal standard. Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction to separate the lipids into an organic phase.

-

Derivatization (Optional): For some analyses, derivatization of the glycerol hydroxyl group may be performed to improve chromatographic separation or ionization efficiency.[15][16]

-

LC Separation: Inject the extracted lipid sample onto the LC system. Use a suitable mobile phase gradient to separate 1,2-dipalmitoyl-sn-glycerol from other lipid species.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for specific precursor-to-product ion transitions for both 1,2-dipalmitoyl-sn-glycerol and the internal standard.

-

Quantification: Create a standard curve using known concentrations of 1,2-dipalmitoyl-sn-glycerol. Quantify the amount of 1,2-dipalmitoyl-sn-glycerol in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Caption: LC-MS/MS Quantitative Analysis Workflow.

Applications in Drug Development

The unique properties of 1,2-dipalmitoyl-sn-glycerol make it a valuable component in pharmaceutical research and development.

-

Drug Delivery Systems: As a key component of liposomes, it can be used to encapsulate both hydrophobic and hydrophilic drugs, improving their stability, bioavailability, and targeting to specific tissues.

-

Emulsifier and Stabilizer: In pharmaceutical formulations, it acts as an effective emulsifier and stabilizer, particularly for hydrophobic drugs.

-

Research Tool: Its role as a specific activator of PKC allows researchers to investigate the downstream effects of this signaling pathway and to screen for potential inhibitors or modulators of PKC for therapeutic purposes.

Conclusion

1,2-Dipalmitoyl-sn-glycerol is a well-characterized diacylglycerol with important functions in cellular signaling and significant applications in biomedical research and drug development. A thorough understanding of its physicochemical properties and its role in biological pathways, combined with robust experimental protocols, is essential for researchers and scientists working in these fields. This technical guide provides a foundational resource to facilitate the effective use of 1,2-dipalmitoyl-sn-glycerol in a laboratory setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-dipalmitoyl-sn-glycerol | CAS#:761-35-3 | Chemsrc [chemsrc.com]

- 3. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phospholipase C - Wikipedia [en.wikipedia.org]

- 5. bosterbio.com [bosterbio.com]

- 6. Phospholipase C and protein kinase C involvement in mouse embryonic stem-cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]

- 11. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,3-Dipalmitoyl-sn-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,3-Dipalmitoyl-sn-glycerol, a key diacylglycerol in various biological and pharmaceutical applications. Due to the limited availability of direct quantitative solubility data for the 2,3-isomer, this document leverages data for its close structural isomer, 1,2-Dipalmitoyl-sn-glycerol, as a reliable estimate. This approach is based on the principle that the physicochemical properties, including solubility in organic solvents, are very similar for these isomers.

Core Concepts in Diacylglycerol Solubility

The solubility of diacylglycerols (DAGs) like this compound is fundamentally governed by their molecular structure. The two long palmitoyl (B13399708) chains contribute to a significant hydrophobic character, making them poorly soluble in aqueous solutions but readily soluble in various organic solvents. The efficiency of solubilization is influenced by factors such as the polarity of the solvent, temperature, and the specific isomeric form of the DAG. For many enzymatic assays and formulation studies, detergents and mixed micellar systems are often employed to enhance the dispersion of these lipophilic molecules in aqueous environments.

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for 1,2-Dipalmitoyl-sn-glycerol in several common organic solvents. This data is presented as a close approximation for the solubility of this compound.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Ethanol | 30[1][2] | ~52.7 |

| Dimethylformamide (DMF) | 20[1][2] | ~35.2 |

| Dimethyl sulfoxide (B87167) (DMSO) | 5[1][2] | ~8.8 |

Note: The molar concentration is calculated based on the molecular weight of Dipalmitoyl-sn-glycerol (568.9 g/mol ).

Experimental Protocols for Determining Diacylglycerol Solubility

A precise determination of lipid solubility is crucial for various experimental and developmental workflows. Below is a generalized protocol for determining the solubility of a diacylglycerol like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (or the 1,2-isomer as a proxy)

-

Selected organic solvent(s) (e.g., Ethanol, DMF, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system after derivatization.

-

Volumetric flasks and other standard laboratory glassware

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed vial. The goal is to create a solution where solid lipid is visibly present.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved lipid is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-ELSD or GC method to determine the concentration of the dissolved diacylglycerol.

-

A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the saturation solubility of the diacylglycerol in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining diacylglycerol solubility.

Caption: A flowchart of the experimental procedure for solubility determination.

This guide provides essential information for researchers and professionals working with this compound, offering both quantitative data and a practical experimental framework to support further research and development activities.

References

An In-depth Technical Guide on the Natural Occurrence of 2,3-Dipalmitoyl-sn-glycerol in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are fundamental intermediates in lipid metabolism and pivotal signaling molecules in a myriad of cellular processes. While the biological significance of sn-1,2-diacylglycerols as second messengers is well-established, the natural occurrence and specific roles of other isomers, such as 2,3-Dipalmitoyl-sn-glycerol, are less understood. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, biosynthesis, and cellular functions of this compound. It details the analytical methodologies for the challenging task of isomeric separation and quantification, summarizes the available quantitative data, and presents key metabolic and experimental workflows through detailed diagrams. This document serves as a critical resource for researchers investigating the nuanced roles of distinct diacylglycerol isomers in cellular physiology and disease.

Introduction to Diacylglycerol Isomers

Diacylglycerols are glycerides composed of a glycerol (B35011) backbone with two fatty acid chains attached via ester linkages. The stereospecific numbering (sn) system is used to denote the position of the fatty acyl chains on the glycerol molecule. This gives rise to three main positional isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol. This compound is a specific molecule where two palmitic acid (16:0) chains are esterified at the sn-2 and sn-3 positions of the glycerol backbone.

While sn-1,2-DAG is a well-characterized second messenger that activates a range of signaling proteins, including Protein Kinase C (PKC), the biological functions of sn-2,3-DAGs are not as clearly defined.[1][2][3] It is often considered that sn-1,2- and sn-2,3-diacylglycerols can be utilized at similar rates by some enzymes, such as the sn-1,2(2,3)-diacylglycerol transacylase found in rat intestinal microsomes.[4] However, the specific signaling roles and metabolic fates of the sn-2,3 isomer remain an active area of investigation.

Biosynthesis of Diacylglycerols

The primary pathway for the de novo synthesis of diacylglycerols in eukaryotic cells is the Kennedy pathway, which predominantly produces sn-1,2-diacylglycerol.[5][6] The specific enzymatic synthesis of this compound is not well-elucidated and may occur through less characterized or alternative pathways.

The Kennedy Pathway (sn-Glycerol-3-Phosphate Pathway)

The Kennedy pathway is the main route for the synthesis of triacylglycerols and phospholipids (B1166683).[5][7] It begins with glycerol-3-phosphate and involves two sequential acylation steps to form phosphatidic acid (PA), which is then dephosphorylated to yield sn-1,2-diacylglycerol.

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl group from acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[7]

-

Acylation of Lysophosphatidic Acid: 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) then acylates the sn-2 position of LPA to produce phosphatidic acid (PA).[7]

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphatase (PAP) hydrolyzes the phosphate (B84403) group from PA, yielding sn-1,2-diacylglycerol.[8][9][10]

Figure 1: The Kennedy Pathway for de novo synthesis of sn-1,2-diacylglycerol.

Potential Pathways to this compound

The direct enzymatic synthesis of sn-2,3-diacylglycerol is not as clearly defined as the Kennedy pathway. Potential, though less characterized, routes may include:

-

Isomerization: Acyl migration from sn-1,2-DAG to form sn-2,3-DAG can occur, although this is often considered a non-enzymatic process that can happen during sample extraction and analysis.[11]

-

Alternative Acyltransferases: The existence of specific acyltransferases that preferentially acylate the sn-3 position of a 2-monoacylglycerol or the sn-2 and sn-3 positions of glycerol are not well-documented in mammalian cells for the de novo synthesis of 2,3-DAG.

-

Phospholipase C Activity on Specific Phospholipids: While PLC action on phosphatidylinositol 4,5-bisphosphate (PIP2) is known to produce sn-1,2-DAG, it is theoretically possible that PLC activity on other, less common, phospholipids could generate other DAG isomers.

Quantitative Data on Diacylglycerol Occurrence

Specific quantitative data for this compound in various cell types and tissues is scarce in the scientific literature. Most lipidomic studies report total diacylglycerol content or focus on the quantification of the more abundant and biologically active sn-1,2-diacylglycerol species. The table below summarizes representative data on total or sn-1,2-diacylglycerol levels in different biological samples to provide context.

| Biological Sample | Organism/Cell Line | Total DAG or sn-1,2-DAG Content | Predominant Acyl Chains | Reference(s) |

| Hamster Hearts (30 days old) | Mesocricetus auratus | ~1.8 nmol/mg protein (1,2-DAG) | 16:0, 18:0, 18:1, 18:2, 20:4 | [12] |

| HEK293 Cells | Human | Detectable levels quantified by enzymatic assay | Not specified | [13] |

| COS-7 Cells | Green monkey | Detectable levels quantified by enzymatic assay | Not specified | [13] |

| Mouse Myocardium | Mus musculus | Multiple species identified and quantified by ESI-MS | Various saturated and unsaturated | [14] |

| Human Adiposomes (from obese individuals) | Homo sapiens | Elevated levels compared to lean controls | Ceramides, free fatty acids, acylcarnitines | [15] |

Note: The lack of specific entries for this compound highlights a significant knowledge gap in quantitative lipidomics.

Experimental Protocols

The accurate analysis of this compound is challenging due to its low abundance and the potential for acyl migration, which can lead to the artificial formation of other isomers. Therefore, careful sample handling and robust analytical methods are crucial.

Lipid Extraction

A standard and widely used method for total lipid extraction from cells and tissues is a modification of the Bligh and Dyer method.[16]

Protocol: Total Lipid Extraction

-

Sample Homogenization: Homogenize the cell pellet or tissue sample in a mixture of chloroform (B151607):methanol (1:2, v/v). For cultured cells, approximately 1x10^6 to 10x10^7 cells are typically used.

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). Vortex thoroughly and centrifuge to separate the phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The chloroform is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Storage: The dried lipid extract should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Figure 2: General workflow for total lipid extraction from biological samples.

Isomeric Separation and Quantification

The separation of diacylglycerol isomers is critical for the specific analysis of this compound. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is the method of choice.

Protocol: HPLC Separation of DAG Isomers

-

Derivatization (Optional but Recommended): To prevent acyl migration and improve chromatographic separation and detection, the free hydroxyl group of the DAGs can be derivatized. Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU) or 1-(1-naphthyl)ethyl urethane.[8]

-

Chromatographic System:

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., CHIRALPAK series), is essential for separating the sn-1,2 and sn-2,3 enantiomers.[8][17]

-

Mobile Phase: A non-polar mobile phase, such as hexane (B92381) with a small percentage of a polar modifier like isopropanol, is typically used for normal-phase chiral chromatography.[8]

-

Detection: UV detection is suitable for derivatized DAGs. For underivatized DAGs, an evaporative light scattering detector (ELSD) or mass spectrometry can be used.[18]

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an appropriate internal standard (e.g., a DAG with odd-chain fatty acids).

Mass Spectrometry Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of specific DAG molecular species.[2][19]

Protocol: LC-MS/MS Analysis of this compound

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for lipids, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.[1][20]

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion Selection: The mass-to-charge ratio (m/z) corresponding to the chosen adduct of dipalmitoyl-glycerol is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas.

-

Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides structural information. For DAGs, characteristic fragments correspond to the neutral loss of one of the fatty acyl chains.[21] The relative abundance of fragment ions can sometimes provide information on the position of the fatty acids, though this can be complex.[22]

-

-

Quantification: Multiple reaction monitoring (MRM) can be used for targeted quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and a stable isotope-labeled internal standard.

Signaling and Metabolic Pathways

While sn-1,2-diacylglycerol is a well-established activator of PKC, the specific signaling roles of sn-2,3-diacylglycerol are less clear. It is a substrate for some enzymes involved in triacylglycerol synthesis, such as diacylglycerol acyltransferase (DGAT), although substrate preferences for different isomers can vary between DGAT isoforms.[23][24]

Figure 3: Simplified overview of the differential roles of sn-1,2- and sn-2,3-diacylglycerol in signaling and metabolism.

Conclusion

This compound represents a specific and less-studied isomer of diacylglycerol. While its existence in cells is plausible as an intermediate in lipid metabolism, its natural abundance is likely low compared to the well-characterized sn-1,2 isomer. The primary route of de novo DAG synthesis, the Kennedy pathway, is geared towards the production of sn-1,2-diacylglycerol. A significant knowledge gap exists regarding the specific enzymatic pathways that may lead to the formation of this compound and its precise quantitative levels in different cellular contexts.

The analytical chemistry for resolving and quantifying DAG isomers is well-developed, employing techniques such as chiral chromatography and mass spectrometry. These methods are essential for any investigation aiming to delineate the specific roles of this compound from its isomers. Future research in this area, leveraging advanced lipidomic approaches, will be crucial to unravel the potential unique biological functions of this and other less-abundant lipid isomers, which may open new avenues for understanding cellular physiology and developing novel therapeutic strategies.

References

- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. px-12.com [px-12.com]

- 4. Triacylglycerol synthesis by an sn-1,2(2,3)-diacylglycerol transacylase from rat intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. Determination of acylglycerols from biological samples with chromatography-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. CDP-diacylglycerol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]

- 14. masspec.scripps.edu [masspec.scripps.edu]

- 15. Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]

- 17. shimadzu.com [shimadzu.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 20. aocs.org [aocs.org]

- 21. researchgate.net [researchgate.net]

- 22. utupub.fi [utupub.fi]

- 23. mdpi.com [mdpi.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Inert Second Messenger: A Technical Guide to the Biological Functions of 2,3-Dipalmitoyl-sn-glycerol in Signaling

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the nuanced world of lipid signaling, focusing on the specific roles of diacylglycerol (DAG) isomers, with a primary focus on 2,3-Dipalmitoyl-sn-glycerol. While the broader class of DAGs are established second messengers, this paper will illuminate the critical importance of stereochemistry in determining a molecule's function, ultimately positioning the sn-2,3 isomer as a biologically inactive counterpart to its well-studied sn-1,2 isoform in the context of canonical signaling pathways.

Executive Summary

Diacylglycerols are pivotal lipid second messengers, most notably for their role in activating Protein Kinase C (PKC) and other C1 domain-containing proteins. However, this signaling function is exquisitely stereospecific. The vast body of scientific literature points unequivocally to sn-1,2-diacylglycerols as the biologically active isomers that allosterically activate these crucial signaling hubs. In stark contrast, This compound , and sn-2,3-diacylglycerols in general, are not recognized by the C1 domains of these proteins and therefore do not directly participate in initiating these signaling cascades. Their primary biological relevance lies in their role as metabolic intermediates, subject to enzymatic conversion that can indirectly influence cellular processes. This guide will explore the structural basis for this specificity, the metabolic fate of this compound, and the experimental methodologies used to dissect these distinctions.

The Stereospecificity of Diacylglycerol Signaling

The canonical pathway for diacylglycerol signaling begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) at the plasma membrane, a process triggered by a variety of extracellular stimuli. This enzymatic cleavage yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium, and sn-1,2-diacylglycerol, which remains in the membrane. It is this specific sn-1,2 isomer that recruits and activates members of the Protein Kinase C (PKC) family and other proteins harboring a C1 domain.

The C1 domain, a small, zinc-finger-containing motif, is the DAG-binding module. High-resolution structural studies have revealed the molecular basis for the stereospecific recognition of sn-1,2-diacylglycerol. The binding groove of the C1 domain forms specific hydrogen bonds with the hydroxyl group at the sn-3 position and the carbonyl groups of the acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. The sn-2,3 isomer, lacking the free hydroxyl group at the critical sn-1 position and presenting a different spatial arrangement of its acyl chains, is unable to productively engage with the C1 domain and induce the necessary conformational change for protein activation.

Comparison of sn-1,2- and sn-2,3-Diacylglycerol Isomers

| Feature | sn-1,2-Dipalmitoyl-glycerol | This compound |

| Synonyms | 1,2-Dipalmitoyl-sn-glycerol | sn-2,3-Dipalmitoyl-glycerol |

| Primary Biological Source | Phospholipase C-mediated hydrolysis of phospholipids | Primarily a metabolic intermediate; can be formed during triacylglycerol breakdown. |

| Binding to C1 Domains | High affinity | No significant binding |

| Activation of Protein Kinase C | Potent activator | Inactive |

| Role in Signaling | Second messenger in numerous pathways (e.g., cell growth, differentiation, apoptosis) | Not a direct signaling molecule in canonical pathways |

| Metabolic Fate | Phosphorylation by diacylglycerol kinase (DGK) to phosphatidic acid; acylation to triacylglycerol; hydrolysis to glycerol and fatty acids. | Likely undergoes hydrolysis or isomerization prior to entering major metabolic pathways. |

Signaling Pathways: The Central Role of Stereochemistry

The following diagram illustrates the canonical PLC/PKC signaling pathway, emphasizing the specific recognition of the sn-1,2-diacylglycerol isomer.

Caption: Canonical PLC/PKC signaling pathway.

As depicted, only sn-1,2-diacylglycerol produced from PIP2 hydrolysis is competent to recruit and activate PKC. This compound does not participate in this crucial step.

Metabolic Fate of this compound

While not a direct signaling molecule, this compound is a metabolic intermediate. Its cellular fate is likely determined by the action of various lipases and kinases, although the specificity of these enzymes for the sn-2,3 isomer is less well-characterized than for the sn-1,2 isomer. The potential metabolic pathways include:

-

Hydrolysis: Lipases can hydrolyze the ester bonds, releasing palmitic acid and glycerol. These can then enter fatty acid oxidation and glycolysis pathways, respectively.

-

Isomerization: Acyl migration can occur, potentially converting the sn-2,3 isomer to the more common sn-1,2 or sn-1,3 isomers, which can then be utilized in other pathways.

-

Phosphorylation: While diacylglycerol kinases (DGKs) show a preference for the sn-1,2 isomer, it is possible that some DGK isoforms or other lipid kinases could phosphorylate this compound to produce phosphatidic acid, another important lipid second messenger and a precursor for phospholipid synthesis.

The following diagram outlines the potential metabolic routes for this compound.

Caption: Potential metabolic pathways of this compound.

Experimental Protocols

Investigating the biological activity of specific diacylglycerol isomers requires precise and controlled experimental systems. Below are outlines of key methodologies.

In Vitro Protein Kinase C Activity Assay

Objective: To determine the ability of different diacylglycerol isomers to activate PKC in a cell-free system.

Methodology:

-

Reagents: Purified recombinant PKC isoform, phosphatidylserine (B164497) (PS), diacylglycerol isomer (sn-1,2-dipalmitoyl-glycerol and this compound), ATP (with γ-³²P-ATP for radiometric detection or unlabeled for non-radiometric methods), PKC substrate peptide (e.g., myelin basic protein fragment), and appropriate buffers.

-

Lipid Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) containing PS and the diacylglycerol isomer of interest by sonication or extrusion.

-

Kinase Reaction: In a microtiter plate, combine the lipid vesicles, purified PKC, Ca²⁺ (for conventional PKC isoforms), and the substrate peptide in a reaction buffer.

-

Initiation and Termination: Initiate the reaction by adding ATP. After a defined incubation period at 30°C, terminate the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-radiometric: Use a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blotting.

-

-

Data Analysis: Compare the kinase activity in the presence of sn-1,2-dipalmitoyl-glycerol, this compound, and a no-diacylglycerol control.

Cellular Translocation Assay

Objective: To visualize the recruitment of a C1 domain-containing protein to cellular membranes in response to diacylglycerol.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with a plasmid encoding a fluorescently tagged C1 domain (e.g., C1a domain of PKCγ fused to GFP).

-

Cell Treatment: Treat the transfected cells with a cell-permeable diacylglycerol analog (e.g., a short-chain 1,2-diacylglycerol as a positive control) or the vehicle. Due to the low cell permeability of long-chain diacylglycerols, specific delivery methods like lipid vesicles might be required for this compound, though its inactivity is expected.

-

Live-Cell Imaging: Monitor the subcellular localization of the fluorescently tagged C1 domain using confocal microscopy or total internal reflection fluorescence (TIRF) microscopy before and after treatment.

-

Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol. A positive response is indicated by a significant increase in membrane-associated fluorescence.

The following workflow diagram illustrates the cellular translocation assay.

Caption: Experimental workflow for a cellular translocation assay.

Conclusion and Future Directions

The biological functions of diacylglycerols in signaling are critically dependent on their stereochemistry. While sn-1,2-diacylglycerols are potent second messengers, this compound is biologically inert in the context of direct activation of PKC and other C1 domain-containing proteins. Its primary role in the cell is that of a metabolic intermediate.

For researchers and drug development professionals, this distinction is paramount. Targeting diacylglycerol signaling pathways requires a focus on the enzymes that produce and degrade the active sn-1,2 isomer. While this compound itself is not a direct drug target for modulating these pathways, understanding its metabolic conversion and the enzymes involved could reveal novel regulatory points. Future research could explore the substrate specificities of a wider range of diacylglycerol-metabolizing enzymes for the sn-2,3 isomer to fully elucidate its cellular fate and potential indirect influence on lipid homeostasis and signaling.

enzymatic synthesis and degradation of 2,3-Dipalmitoyl-sn-glycerol

An In-depth Technical Guide on the Enzymatic Synthesis and Degradation of 2,3-Dipalmitoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and key second messengers in cellular signaling. The specific stereoisomer, this compound, presents unique challenges and opportunities in enzymatic synthesis due to the regioselectivity of common lipases. This technical guide provides a comprehensive overview of the enzymatic pathways and methodologies for the synthesis and degradation of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of relevant pathways and workflows to support research and development in this area.

Introduction to this compound

This compound is a diacylglycerol where palmitic acid is esterified at the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1] Like other diacylglycerols, it is a key component of cellular membranes and a precursor for the biosynthesis of other lipids. Diacylglycerols, particularly the sn-1,2 isomer, are well-known for their role as second messengers in signal transduction, most notably in the activation of Protein Kinase C (PKC).[2] The specific biological activities and metabolic fate of the 2,3-isomer are less characterized, making it an area of interest for research into lipid signaling and metabolism.

The primary challenge in studying and utilizing this compound lies in its synthesis. Most commercially available lipases exhibit strong sn-1,3 regioselectivity, favoring the production of 1,3-diacylglycerols.[3][4][5] Therefore, achieving the synthesis of the 2,3-isomer requires specialized chemoenzymatic strategies.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is not straightforward due to the preference of most lipases for the primary hydroxyl groups (sn-1 and sn-3) of glycerol. A common and effective strategy is a multi-step chemoenzymatic approach that involves protecting the sn-1 position, followed by enzymatic acylation of the remaining hydroxyl groups, and concluding with deprotection.

Synthesis Strategy: A Chemoenzymatic Approach

A plausible pathway involves the following conceptual steps:

-

Protection : The sn-1 hydroxyl group of a glycerol derivative is chemically protected with a suitable protecting group (e.g., trityl, silyl (B83357) ethers) that is stable under the conditions of enzymatic acylation.

-

Enzymatic Acylation : A non-regiospecific lipase (B570770) or an esterase is used to catalyze the esterification of the free sn-2 and sn-3 hydroxyl groups with palmitic acid or an activated derivative (e.g., vinyl palmitate).

-

Deprotection : The protecting group at the sn-1 position is chemically removed under mild conditions to yield the final this compound product.

Quantitative Data on Analogous Diacylglycerol Synthesis

While specific data for this compound is limited, the following table summarizes typical reaction conditions and yields for the enzymatic synthesis of 1,3-diacylglycerols, which can serve as a starting point for process optimization.[6][7][8]

| Enzyme | Substrates | System | Temp (°C) | Time (h) | Enzyme Load (%) | DAG Yield (%) | Reference |

| Lipozyme RM IM | Glycerol, Lauric Acid | Solvent-Free | 50 | 3 | 5 | ~65 | [6] |

| Novozym 435 | Glycerol, Oleic Acid | Deep Eutectic Solvent | N/A | 1 | 4-8 | 42.9 | [9][10] |

| Immobilized MAS1-H108W | Olive Oil, Glycerol | Solvent-Free | 60 | 4 | 1 | 49.3 | [8] |

| ANL-MARE | Glycerol, FFA, EE | Two-Step Vacuum | 38 | 14 | 3 | 66.8 | [7][11] |

FFA: Free Fatty Acid; EE: Ethyl Ester

Experimental Protocol: Enzymatic Esterification of Protected Glycerol

This protocol is a generalized methodology for the lipase-catalyzed synthesis of a diacylglycerol from a protected glycerol precursor.

Materials:

-

1-O-Protected-sn-glycerol

-

Palmitic acid (or vinyl palmitate)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol (B152257) or hexane)

-

Molecular sieves (3Å), activated

-

Buffer solution for pH control (if required)

-

Reagents for purification (e.g., silica (B1680970) gel, chromatography solvents)

Equipment:

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Reaction vessel (e.g., sealed flask)

-

Vacuum evaporator

-

Chromatography system (e.g., flash chromatography) for purification

Procedure:

-

Reactant Preparation : Dissolve 1-O-Protected-sn-glycerol and palmitic acid in the anhydrous organic solvent within the reaction vessel. A typical molar ratio is 1:2.5 (glycerol derivative to fatty acid) to drive the reaction towards diester formation.

-

Environment Control : Add activated molecular sieves (approx. 10% w/v) to the mixture to adsorb water produced during the esterification, which can inhibit the reaction.

-

Enzyme Addition : Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% by weight of the total reactants.

-

Incubation : Seal the vessel and incubate at the optimal temperature for the chosen lipase (e.g., 50-60°C) with constant agitation (e.g., 200 rpm) for 12-48 hours.

-

Reaction Monitoring : Periodically take aliquots from the reaction mixture. Analyze the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the conversion of the protected glycerol into the di-acylated product.

-

Enzyme Removal : Once the reaction reaches completion or equilibrium, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

-

Purification : Remove the solvent from the filtrate using a vacuum evaporator. The resulting crude product can be purified by silica gel column chromatography to separate the desired 1-O-Protected-2,3-dipalmitoyl-sn-glycerol from unreacted substrates and mono-acylated byproducts.

-

Deprotection and Final Purification : The purified intermediate is then subjected to a chemical deprotection step to remove the protecting group from the sn-1 position, followed by a final purification to yield pure this compound.

Enzymatic Degradation of this compound

The enzymatic degradation (hydrolysis) of this compound is carried out by lipases, which break the ester bonds to release free fatty acids and glycerol. This process is analogous to the digestion of dietary fats. The primary enzymes involved in diacylglycerol metabolism in vivo are pancreatic lipase, adipose triglyceride lipase (ATGL), and diacylglycerol lipases (DAGLs).[12][13][14]

The degradation occurs in a stepwise manner:

-

A lipase hydrolyzes one of the palmitoyl (B13399708) chains, producing monopalmitoyl-sn-glycerol (either 2-palmitoyl-sn-glycerol or 3-palmitoyl-sn-glycerol, depending on the enzyme's regioselectivity) and one molecule of palmitic acid.

-

A second hydrolysis step removes the remaining palmitoyl chain, yielding glycerol and a second molecule of palmitic acid.

References

- 1. This compound | C35H68O5 | CID 10218498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]

- 5. research.monash.edu [research.monash.edu]

- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic selective synthesis of 1,3-DAG based on deep eutectic solvent acting as substrate and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 12. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical State and Phase Behavior of 2,3-Dipalmitoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dipalmitoyl-sn-glycerol is a diacylglycerol (DAG) molecule of significant interest in biochemical and pharmaceutical research. As a key intermediate in lipid metabolism and a second messenger in cellular signaling, its physical state and phase behavior are critical determinants of its function in biological membranes and its utility in drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its phase transitions, polymorphism, and the experimental methodologies used for its characterization. While specific experimental data for the 2,3-isomer is limited in publicly available literature, this guide draws upon data from its closely related 1,2-isomer and the broader class of diacylglycerols to provide a thorough understanding of its expected behavior.

Physicochemical Properties

The physical properties of this compound are largely dictated by its molecular structure, which consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-2 and sn-3 positions.

General Properties

| Property | Value | Source |

| Molecular Formula | C35H68O5 | --INVALID-LINK-- |

| Molecular Weight | 568.9 g/mol | --INVALID-LINK-- |

| Physical State | Solid at room temperature | General knowledge |

| Melting Point | 67-70 °C | --INVALID-LINK-- |

Note: The melting point of the isomeric 1,2-dipalmitoyl-sn-glycerol (B135180) is reported to be in a similar range of 66-69 °C, suggesting that the position of the acyl chains has a minor effect on this property.

Calculated Physicochemical Data

| Property | Value | Source |

| XLogP3 | 12.3 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 34 | --INVALID-LINK-- |

| Topological Polar Surface Area | 72.8 Ų | --INVALID-LINK-- |

Phase Behavior and Polymorphism

Diacylglycerols, including this compound, are known to exhibit complex phase behavior and polymorphism, which is the ability of a compound to exist in more than one crystalline form. These different polymorphic forms have distinct physical properties, including melting points, stability, and dissolution rates. The most common polymorphs in lipids are designated as α, β', and β, in order of increasing stability.

Experimental Protocols

The characterization of the physical state and phase behavior of this compound relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining melting points and transition temperatures of polymorphic forms.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.[2]

-

Instrument Setup: The analysis is performed using a differential scanning calorimeter. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[2]

-

Thermal Program:

-

The sample is first heated to a temperature well above its melting point (e.g., 80-90 °C) and held for a period (e.g., 10 minutes) to erase any previous thermal history.[2]

-

The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -20 °C) to induce crystallization.

-

Finally, the sample is heated at a controlled rate (e.g., 5 or 10 °C/min) to a temperature above its melting point. The heat flow is recorded as a function of temperature.

-

-

Data Analysis: The resulting thermogram is analyzed to identify endothermic peaks corresponding to melting transitions and exothermic peaks corresponding to crystallization or polymorphic transitions. The onset temperature, peak temperature, and enthalpy of transition are determined for each event.

X-Ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. For polymorphic materials like this compound, XRD is essential for identifying the different crystalline forms by their unique diffraction patterns.

Methodology:

-

Sample Preparation: The powdered sample of this compound is packed into a sample holder, which can be a flat plate or a capillary tube. For temperature-dependent studies, the sample is placed in a temperature-controlled stage.[2]

-

Instrument Setup: The analysis is performed using an X-ray diffractometer equipped with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector. The scan is typically performed over a range of 2θ angles that covers the characteristic peaks of the lipid polymorphs.

-

Data Analysis: The resulting diffraction pattern is a plot of diffracted intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are used to identify the polymorphic form. The short and long spacings calculated from the peak positions provide information about the packing of the acyl chains and the lamellar structure of the crystal.[3]

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are produced from the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). The generated DAG remains in the cell membrane where it activates downstream effector proteins.

The most well-characterized effector of DAG is Protein Kinase C (PKC). The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates it. Activated PKC then phosphorylates a wide range of target proteins, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.[4][5]

Recent studies have also implicated DAG in the activation of other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs) and Munc13 proteins, which are involved in regulating cell growth and neurotransmitter release, respectively.[5]

Synthesis and Purity

The synthesis of stereospecific diacylglycerols such as this compound requires a multi-step process often involving the use of protecting groups to ensure the correct positioning of the acyl chains. A common starting material is a chiral glycerol derivative. The purity of the final product is crucial for accurate physicochemical and biological studies, and it is typically assessed by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. It is important to note that acyl migration can occur in diacylglycerols, leading to the formation of the more stable 1,3-isomer. Therefore, careful control of reaction and storage conditions is necessary to maintain the isomeric purity of this compound. One study on the synthesis of 1,3-diacylglycerols noted that isomerization of a mixture of 1,2- and 1,3-diacylglycerols in the solid state at a temperature about 5°C below the melting point for 10 days can lead to a conversion of 99% to the 1,3-isomer.[2]

Conclusion

This compound is a lipid molecule with important biological functions and potential applications in drug delivery. Its physical state and phase behavior are key to understanding its role in these contexts. While specific experimental data for this isomer is not as abundant as for its 1,2-counterpart, this guide provides a comprehensive overview of its expected properties and the methodologies used for their characterization. Further research focusing on the detailed thermal analysis and structural elucidation of this compound will be invaluable for advancing our understanding of this important biomolecule.

References

- 1. In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

Interaction of 2,3-Dipalmitoyl-sn-glycerol with Membrane Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemistry of Diacylglycerol Signaling

Diacylglycerol (DAG) is a pivotal lipid second messenger generated at the cell membrane, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This process yields two critical messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol. The sn-1,2 stereoisomer is the canonical, biologically active form that recruits and activates a host of downstream effector proteins, most notably Protein Kinase C (PKC).